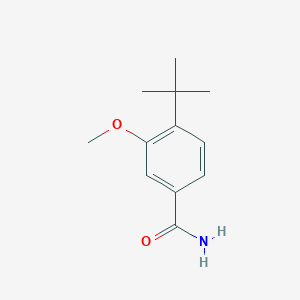
4-(Tert-butyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a tert-butyl group and a methoxy group attached to a benzene ring, with an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenol and 3-methoxybenzoic acid.
Formation of Intermediate: The 4-tert-butylphenol is first converted to 4-tert-butylbenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Tert-butyl)-3-hydroxybenzamide.
Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.
Substitution: 4-(Tert-butyl)-3-chlorobenzamide.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-3-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-3-methoxybenzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the methoxy and amide groups.
4-tert-Butylcatechol: Contains a catechol group instead of a methoxy group.
tert-Butyllithium: An organolithium compound with a tert-butyl group but different reactivity.
Uniqueness
4-(Tert-butyl)-3-methoxybenzamide is unique due to the presence of both a methoxy group and an amide group, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H2,13,14) |
Clave InChI |
NSMPQDUAJCABJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


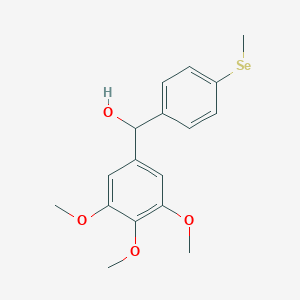
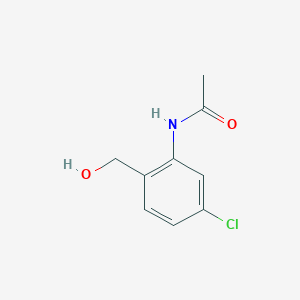
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)
![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
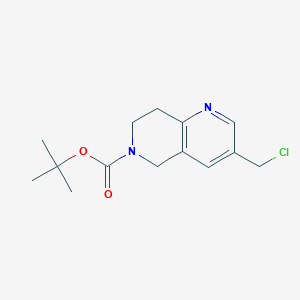
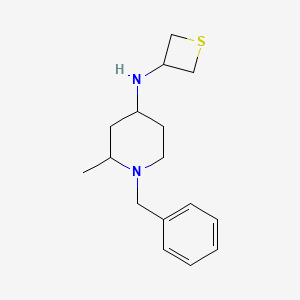
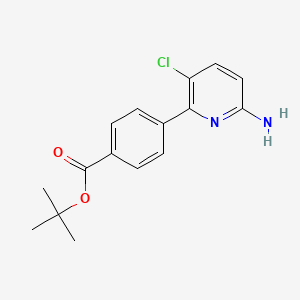
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)


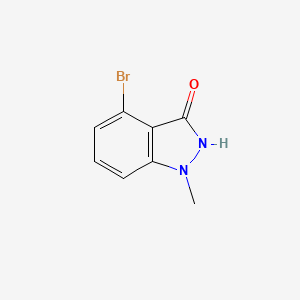
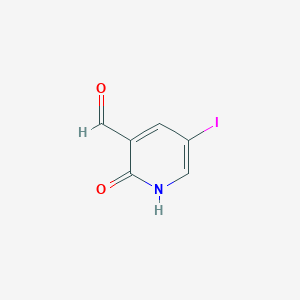
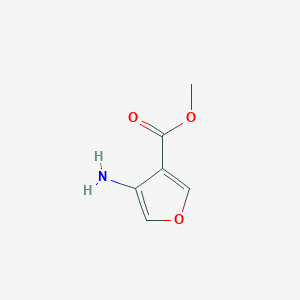
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
